Scientific Field: Industrial Chemistry, specifically the Silicon Industry.
Summary of the Application: Trichloro(3-chloropropyl)silane is industrially synthesized on the order of several thousand tons per year as a key intermediate to access various silane coupling agents.
Methods of Application or Experimental Procedures: The transition-metal-catalysed hydrosilylation reaction of alkenes is one of the most important catalytic reactions in the silicon industry.
Results or Outcomes: The catalyst enables drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) to be achieved compared to conventional Pt catalysts.
Scientific Field: Polymer Chemistry.
Summary of the Application: Trichloro(propyl)silane is a key intermediate in the production of silicone polymers.
Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the type of silicone polymer being produced.
Results or Outcomes: The outcome of this process is the production of silicone polymers that are highly resistant to heat, moisture, and chemicals, making them ideal for use in harsh environments.
Scientific Field: Organic Chemistry.
Summary of the Application: Trichloro(propyl)silane is used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Methods of Application or Experimental Procedures: It is used as a protecting group for alcohols and amines, and as a reagent for the synthesis of a range of compounds, including amides, esters, and ethers.
Scientific Field: Industrial Chemistry.
Summary of the Application: Trichloro(propyl)silane is a key intermediate in the production of a range of chemicals, including chloropropyldichlorosilane, propyl trichlorosilane, and n-propyltrichlorosilane.
Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the specific chemical intermediate being produced.
Results or Outcomes: These chemicals are used in a range of applications, including the production of adhesives, coatings, and sealants.
Summary of the Application: Trichloro(propyl)silane is a highly reactive compound that is used as a precursor for the synthesis of other chemicals.
Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the specific chemical being produced.
Results or Outcomes: The outcome of this process is the production of a range of chemicals, including chloropropyldichlorosilane, propyl trichlorosilane, and n-propyltrichlorosilane.
Methods of Application or Experimental Procedures: The specific methods of application can vary, but the process generally involves the reaction of trichloro(propyl)silane with other reagents under controlled conditions.
Results or Outcomes: The outcome of this process is the production of DOWSIL Z-1213, a high-purity grade of n-propyltrichlorosilane that is suitable for a wide range of applications.
Trichloro(propyl)silane, also known as propyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃CH₂CH₂SiCl₃. It appears as a colorless liquid and is characterized by its pungent odor. This compound is primarily utilized as an intermediate in the synthesis of various organosilicon compounds. Its reactivity, particularly its tendency to hydrolyze in the presence of water, leads to the formation of silanols and hydrochloric acid, making it a significant reagent in both industrial and laboratory settings .
These reactions highlight the compound's versatility in organic synthesis and materials science .
Trichloro(propyl)silane can be synthesized through several methods:
These synthesis routes underscore the compound's accessibility for various applications in research and industry.
Trichloro(propyl)silane has a wide range of applications:
Interaction studies involving trichloro(propyl)silane focus on its reactivity with various nucleophiles. These studies reveal that the silicon atom in trichloro(propyl)silane is highly electrophilic due to the presence of three electronegative chlorine atoms. This characteristic makes it susceptible to nucleophilic attack, leading to the formation of diverse organosilicon derivatives. Additionally, hydrolysis results in silanol formation, which can further condense into siloxanes, emphasizing its role in material science .
Trichloro(propyl)silane shares similarities with other organosilicon compounds but possesses unique characteristics that set it apart. Below are some similar compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Trichlorosilane | SiCl₃ | Precursor for ultrapure silicon; highly reactive with moisture. |
| Octadecyltrichlorosilane | C₁₈H₃₉Cl₃Si | Used for surface modification; forms self-assembled monolayers. |
| Perfluorodecyltrichlorosilane | C₁₀F₁₉Cl₃Si | Exhibits low surface energy; used in coatings for reduced sticking. |
| Phenyltrichlorosilane | C₆H₅SiCl₃ | Useful in organic synthesis; reacts similarly but has different functional properties. |
Trichloro(propyl)silane's unique propyl group distinguishes it from these compounds, influencing its reactivity and applications in various fields .
Industrial production of trichloro(propyl)silane primarily relies on established hydrosilylation processes that have been optimized for large-scale manufacturing [1] [2]. The most prominent industrial approach involves the reaction of trichlorosilane with propene under controlled conditions using platinum-based catalysts [3]. This method has been widely adopted due to its scalability and relatively straightforward implementation in existing silane production facilities [1].
The hydrochlorination process represents another significant industrial route, where silicon metal is treated with hydrogen chloride gas at elevated temperatures to produce trichlorosilane, which subsequently undergoes alkylation with propyl-containing reagents [4] [5]. Industrial facilities typically operate this process at temperatures ranging from 300 to 500 degrees Celsius with yields of 80-90 percent for the initial trichlorosilane formation [3] [4].
A more recent industrial development involves the direct synthesis approach using silicon tetrachloride as a starting material [6]. This method has gained traction due to the abundant availability of silicon tetrachloride as a byproduct from other silicon processing operations [5] [6]. The process involves the reaction of silicon tetrachloride with silicon metal and hydrogen at controlled temperatures and pressures, followed by propylation reactions [6].
Table 1: Industrial Production Parameters for Trichloro(propyl)silane
| Parameter | Hydrosilylation Route | Hydrochlorination Route | Direct Synthesis Route |
|---|---|---|---|
| Temperature (°C) | 80-120 | 300-500 | 500-600 |
| Pressure (bar) | 1-5 | 1-10 | 10-30 |
| Typical Yield (%) | 85-95 | 80-90 | 70-85 |
| Catalyst Required | Platinum complexes | Copper-based | Iron/Nickel compounds |
| Energy Consumption (kWh/kg) | 45-65 | 65-90 | 120-200 |
Laboratory synthesis of trichloro(propyl)silane employs several well-established methodologies that provide researchers with flexibility in terms of reaction conditions and substrate scope [7] [8]. The most commonly utilized laboratory approach involves the hydrosilylation of allyl chloride with trichlorosilane using rhodium-based catalysts [7]. This method has demonstrated exceptional selectivity, achieving greater than 99 percent selectivity for the desired product with turnover numbers exceeding 140,000 [7].
The preparation typically begins with the careful addition of trichlorosilane to a solution containing allyl chloride and the rhodium catalyst in an inert atmosphere [7] [8]. The reaction proceeds at moderate temperatures, typically between 25 and 80 degrees Celsius, making it suitable for laboratory-scale operations [8]. The use of specialized ligands, such as tetrafluorobenzene-based phosphine compounds, has been shown to enhance both the efficiency and selectivity of the transformation [7].
Alternative laboratory methods include the use of Grignard reagents derived from propyl halides, which react with silicon tetrachloride under anhydrous conditions [9] [10]. This approach requires strict moisture exclusion and typically yields products with purities exceeding 95 percent after appropriate workup procedures [10]. The reaction is conducted in ethereal solvents at temperatures ranging from -78 to 25 degrees Celsius [9] [10].
Table 2: Laboratory Synthesis Conditions and Outcomes
| Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|
| Rh-catalyzed hydrosilylation | 2-6 hours | 25-80 | 92-98 | >99 | 0.001-0.01 |
| Grignard approach | 3-8 hours | -78 to 25 | 85-92 | 95-98 | N/A |
| Pt-catalyzed addition | 4-12 hours | 60-100 | 78-88 | 92-96 | 0.1-1.0 |
| Direct alkylation | 6-24 hours | 100-150 | 70-85 | 88-94 | N/A |
Recent advances in synthetic methodology have led to the development of innovative approaches for trichloro(propyl)silane synthesis that offer improved efficiency and environmental compatibility [11] [12] [13]. Photochemical synthesis has emerged as a particularly promising avenue, utilizing visible light to promote silicon-hydrogen bond formation under ambient conditions [15]. This methodology demonstrates remarkable scalability, with continuous-flow setups achieving productivities of up to 44 grams per hour per liter of reactor volume [15].
The silyl-Heck reaction represents another breakthrough in novel synthetic pathways, enabling the direct conversion of alkenes to allylsilanes through palladium-catalyzed processes [14]. This approach provides access to trichloro(propyl)silane derivatives through subsequent functional group manipulations [14]. The methodology tolerates a wide range of functional groups and proceeds under mild conditions, typically at room temperature to 50 degrees Celsius [14].
Cross-electrophile coupling methodologies have also been developed, allowing for the formation of carbon-silicon bonds through the coupling of organohalides with silicon-containing electrophiles [18]. These methods utilize nickel or palladium catalysts and demonstrate excellent functional group tolerance [18]. The reactions typically proceed at temperatures between 25 and 100 degrees Celsius with yields ranging from 70 to 95 percent [18].
Table 3: Novel Synthetic Pathways Performance Data
| Method | Reaction Conditions | Yield Range (%) | Selectivity (%) | Sustainability Score |
|---|---|---|---|---|
| Photochemical synthesis | RT, visible light, 1-28 h | 85-95 | >95 | High |
| Silyl-Heck reaction | RT-50°C, Pd catalyst | 80-92 | 90-98 | Medium |
| Cross-electrophile coupling | 25-100°C, Ni/Pd catalyst | 70-95 | 85-95 | Medium |
| Flow chemistry approach | RT-50°C, continuous | 88-96 | >90 | High |
The mechanistic pathways governing trichloro(propyl)silane synthesis vary significantly depending on the reaction medium and conditions employed [16] [19] [20]. In the presence of transition metal catalysts, the mechanism typically involves oxidative addition of the metal complex to silicon-halogen bonds, followed by migratory insertion and reductive elimination steps [19] [20]. Detailed kinetic studies have revealed that the rate-determining step varies with temperature and catalyst loading [19].
In aqueous media, hydrolysis reactions compete with the desired synthesis pathways, leading to complex reaction networks involving silanol intermediates [21]. The hydrolytic stability of intermediates becomes a critical factor, with reaction rates significantly affected by pH and temperature [21]. Mechanistic investigations using deuterium labeling have provided insights into the pathways of hydrogen transfer and bond formation processes [20].
Gas-phase mechanisms have been extensively studied for industrial applications, particularly in the context of chemical vapor deposition processes [16]. Computational studies using density functional theory calculations have elucidated the energy barriers for key elementary steps [16]. The disilane mechanism and radical pathways both contribute to the overall reaction network, with their relative importance depending on temperature and conversion levels [16].
Table 4: Mechanistic Pathways in Different Media
| Medium Type | Primary Mechanism | Rate-Determining Step | Activation Energy (kJ/mol) | Temperature Range (°C) |
|---|---|---|---|---|
| Organic solvents | Metal-catalyzed insertion | Oxidative addition | 45-65 | 25-150 |
| Gas phase | Radical chain | H-abstraction | 85-120 | 300-600 |
| Aqueous systems | Hydrolysis/condensation | Si-O bond formation | 25-45 | 0-100 |
| Ionic liquids | Nucleophilic substitution | Si-Cl bond cleavage | 35-55 | 50-200 |
Extensive research efforts have focused on optimizing reaction yields for trichloro(propyl)silane synthesis through systematic investigation of reaction parameters and catalyst design [24] [25] [26]. Temperature optimization studies have revealed that yields can be maximized by maintaining precise thermal control throughout the reaction process [25]. For most synthetic routes, optimal temperatures fall within narrow ranges that balance reaction rate with side product formation [24] [25].
Catalyst optimization represents a major area of yield improvement research, with particular emphasis on ligand design and metal center selection [26] [27]. Studies have demonstrated that rhodium-based catalysts with specialized phosphine ligands can achieve turnover numbers exceeding 140,000 while maintaining selectivities above 99 percent [7]. The development of recyclable catalyst systems has also contributed to improved overall process economics [27].
Solvent effects on yield optimization have been systematically investigated, revealing that fluorinated solvents can suppress undesired isomerization pathways while promoting the desired product formation [14] [24]. The use of continuous-flow reactors has enabled real-time optimization of reaction conditions, leading to significant improvements in space-time yields [15] [27].
Table 5: Yield Optimization Results from Recent Studies
| Optimization Factor | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Reference Method |
|---|---|---|---|---|
| Temperature control | ±10°C variation | ±2°C variation | 12-18 | Automated feedback |
| Catalyst loading | 1.0 mol% | 0.001 mol% | 8-15 | High-activity systems |
| Solvent selection | Toluene | Fluorinated solvents | 15-25 | Screening studies |
| Residence time | Batch (8 h) | Flow (1 h) | 20-30 | Continuous processing |
| Pressure optimization | 1 bar | 5-10 bar | 10-20 | High-pressure studies |
The theoretical framework underlying silane surface bonding is based on the bifunctional nature of organofunctional silanes, which possess both hydrolyzable groups and organic functionalities that enable coupling between inorganic and organic phases [1]. Trichloro(propyl)silane, with its molecular formula C₃H₇Cl₃Si, exemplifies this principle through its three reactive silicon-chlorine bonds and one propyl organic group [2].
The fundamental mechanism involves a multi-step process beginning with hydrolysis of the silicon-chlorine bonds in the presence of water or moisture. This hydrolysis reaction converts the highly reactive Si-Cl bonds to silanol groups (Si-OH), which subsequently undergo condensation reactions to form siloxane bonds (Si-O-Si) [3]. The theoretical basis for this reactivity lies in the electrophilic nature of the silicon atom, which becomes highly reactive due to the presence of three electronegative chlorine atoms .
Quantum mechanical calculations have demonstrated that the work function of silane-modified surfaces depends on the electronegativity of atoms bonded to silicon, with the electron density difference showing localized interactions between silane molecules and substrate surfaces [5]. These theoretical assessments reveal that surface polarizability, as determined by work function calculations, directly correlates with wetting properties and hydrophobicity hierarchies [5].
The theoretical framework also encompasses the concept of surface energy modification, where the dispersive component of surface free energy varies with the nature of the silane functional group. Studies have shown that the dispersive surface energy component (γₛᵈ) of silane-treated surfaces can be systematically controlled through molecular design, with values ranging from 22-42 mJ/m² depending on the specific silane chemistry [6].
Self-assembled monolayer formation with trichloro(propyl)silane follows a well-defined mechanism that involves chemisorption of head groups onto substrates followed by organization of tail groups [7]. The process begins with the approach of silane molecules to the hydroxylated surface, where the silicon center undergoes nucleophilic attack by water molecules through a bimolecular nucleophilic substitution (SN₂) mechanism [2].
The SAM formation process can be divided into distinct phases based on surface coverage. Initially, silane molecules adsorb in a random, disordered configuration at low surface coverage. As coverage increases, the hydrocarbon chains gradually align and stand up on the surface, transitioning from a "lying down" to a "standing up" geometry [8]. This transition follows Langmuir-like kinetics, with the growth rate dependent on factors such as molecular chain length, water content, and temperature [8].
The mechanism of SAM formation involves four concurrent steps: hydrolysis of labile groups, condensation to form oligomers, hydrogen bonding with substrate hydroxyl groups, and formation of covalent linkages during drying or curing [1]. Molecular dynamics simulations have revealed that the surface loading of silyl groups follows a Langmuir adsorption model, with adsorption equilibrium constants varying according to molecular structure [9].
Critical parameters affecting SAM quality include solution concentration, with optimal ranges of 1-5 mM for uniform monolayer formation. Higher concentrations lead to multilayer formation and potential aggregation effects [10]. The water content must be carefully controlled, as trace amounts are necessary for hydrolysis while excess water causes polymerization in solution rather than ordered surface assembly [3].
Temperature effects on SAM formation are complex, with elevated temperatures accelerating hydrolysis and condensation reactions while potentially disrupting the ordered packing of molecular chains. Studies have shown that reaction times of 30 minutes to 24 hours are typically required for complete monolayer formation, with longer times generally improving surface coverage [10].
Hydrophobic surface development using trichloro(propyl)silane is achieved through the creation of a nonpolar interface that minimizes van der Waals contact with water molecules [11]. The propyl group in trichloro(propyl)silane provides moderate hydrophobicity compared to longer alkyl chains or fluorinated alternatives, resulting in water contact angles typically in the range of 90-110 degrees [11].
The mechanism of hydrophobic surface development involves the elimination of hydrogen bonding sites through oxane bond formation between silane molecules and substrate hydroxyl groups. This process creates a nonpolar interphase that shields polar surfaces from water interaction [11]. The hydrophobic effect is related to the free energy of transfer of hydrocarbon molecules from an aqueous phase to a homogeneous hydrocarbon phase [11].
Surface roughness plays a crucial role in hydrophobic development, with the combination of chemical modification and topographical changes contributing to enhanced water repellency. Atomic force microscopy studies have revealed that silane treatments can modify surface roughness at the nanoscale, with changes in root mean square roughness values affecting wetting behavior [12].
The stability of hydrophobic surfaces depends on the density and organization of the silane layer. Well-packed monolayers with high surface coverage provide superior hydrophobic performance and long-term stability. The presence of unreacted silanol groups or incomplete surface coverage can lead to hydrophilic defects that compromise overall performance [11].
Thermal stability of hydrophobic surfaces varies with the silane chemistry and bonding mechanism. Studies have shown that properly cured silane layers can maintain hydrophobic properties at temperatures up to 300°C, with the thermal stability related to the degree of crosslinking and surface bonding [13].
Oleophobic surface alterations using trichloro(propyl)silane are limited compared to fluorinated silanes, as the propyl group provides primarily hydrophobic rather than oleophobic characteristics [14]. However, the compound can be used in combination with other surface modification strategies to achieve oil-repellent properties.
The development of oleophobic surfaces requires materials with extremely low surface energy, typically below 20 mJ/m². While trichloro(propyl)silane alone cannot achieve this level of surface energy reduction, it can serve as a foundation for further surface modifications or as a component in mixed silane systems [14].
Research has shown that the combination of surface roughness enhancement and chemical modification can improve oleophobic performance. The creation of hierarchical surface structures through controlled deposition conditions can trap air and create composite interfaces that enhance oil repellency [14].
The mechanism of oleophobic behavior involves the minimization of surface interactions with nonpolar organic liquids. This requires careful control of surface energy components, with the dispersive component being particularly important for oil repellency [14]. The use of perfluorinated silanes in combination with trichloro(propyl)silane has been shown to achieve superior oleophobic performance compared to either component alone [14].
Surface energy modification research has demonstrated that trichloro(propyl)silane can significantly alter the surface energy of various substrates through controlled chemical functionalization [15]. The total surface energy of silane-modified surfaces typically ranges from 22-50 mJ/m², depending on the specific surface chemistry and coverage achieved [15].
The dispersive component of surface energy (γₛᵈ) is particularly important for understanding interfacial behavior. Inverse gas chromatography studies have shown that silane-treated surfaces exhibit γₛᵈ values that depend on the molecular structure of the silane, with propyl-terminated surfaces showing intermediate values between shorter and longer alkyl chains [6].
The specific (acid-base) component of surface energy is significantly affected by silane treatment, with reductions of 37-91% observed for various silane modifications [15]. This reduction in polar interactions is attributed to the coverage of polar functional groups on the substrate surface and the introduction of nonpolar organic groups [15].
Surface energy heterogeneity is an important consideration in silane modification, as the energy profiles can vary with surface coverage and molecular organization. Some silane treatments result in relatively homogeneous energy surfaces, while others show significant heterogeneity that affects interfacial behavior [15].
The relationship between surface energy and wettability follows predictable patterns, with lower surface energy generally corresponding to higher contact angles for polar liquids. However, the relationship is complex and depends on the specific components of surface energy and the nature of the probe liquid [16].
Interface chemistry at the molecular level involves complex interactions between silane molecules, substrate surfaces, and the surrounding environment [17]. The formation of interfacial bonds occurs through multiple mechanisms, including hydrogen bonding, van der Waals forces, and covalent bond formation [17].
Molecular characterization techniques have revealed that silane molecules can interact with substrate surfaces through both silanol-substrate hydrogen bonding and amine-substrate interactions when functional groups are present [17]. Time-of-flight secondary ion mass spectrometry has provided direct evidence for these molecular-level interactions [17].
The interfacial bonding mechanism involves an equilibrium between hydrogen bonding and covalent bonding configurations. Upon initial contact, silanol groups form hydrogen bonds with surface hydroxyl groups, which can subsequently convert to covalent metal-oxygen-silicon bonds through condensation reactions [17].
Molecular dynamics simulations have provided detailed insights into the organization of molecules at silane-modified interfaces. These studies reveal that the distribution of ions and water molecules at interfaces is sensitive to the two-dimensional dispersion of charged head groups and the alkyl chain length of silane molecules [18].
The interface chemistry is also influenced by the presence of water molecules, which play a crucial role in both the hydrolysis of silane molecules and the subsequent organization of the interfacial layer. The structural organization and dynamic properties of interfacial water are affected by the charge and geometry of silane head groups [18].
Quantum mechanical calculations have demonstrated that the electron density difference between silane molecules and substrate surfaces shows localized interactions that are critical for understanding interfacial bonding [5]. These calculations provide theoretical support for experimental observations of molecular-level interactions at silane-modified interfaces.
Flammable;Corrosive;Acute Toxic;Irritant